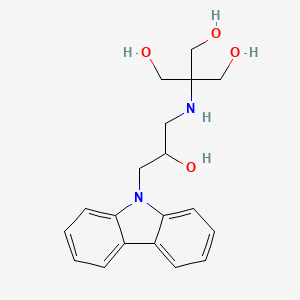

2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol

Description

The compound 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol (hereafter referred to by its common research name, DCAP) is a synthetic small molecule with a carbazole core structure. However, it is critical to note that the majority of referenced studies describe DCAP as 2-((3-(3,6-dichloro-9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol, which includes two chlorine substituents at positions 3 and 6 of the carbazole ring. This discrepancy suggests either a nomenclature variation or a structural simplification in the query. For clarity, this analysis assumes the dichloro-substituted DCAP, as it is the focus of all available evidence.

Properties

IUPAC Name |

2-[(3-carbazol-9-yl-2-hydroxypropyl)amino]-2-(hydroxymethyl)propane-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O4/c22-11-19(12-23,13-24)20-9-14(25)10-21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-8,14,20,22-25H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NITRARYPSWRKTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC(CO)(CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol typically involves multi-step organic reactions. One common approach is to start with the carbazole core, which undergoes functionalization to introduce the hydroxypropyl group. This is followed by amination and subsequent hydroxymethylation to achieve the final structure. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound in large quantities while maintaining consistency and reducing costs.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl and hydroxymethyl groups, leading to the formation of corresponding ketones or aldehydes.

Reduction: Reduction reactions can target the carbazole ring or the hydroxyl groups, potentially yielding amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups can be replaced by other functional groups such as halides or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Antibacterial Properties

DCAP has been identified as a broad-spectrum antibiotic that targets bacterial membranes. Research indicates that it disrupts bacterial cytoplasmic membranes, leading to increased permeability and cell death. This mechanism positions DCAP as a promising candidate for combating resistant bacterial strains .

Antifungal Activity

Studies have demonstrated that DCAP exhibits antifungal properties comparable to established antifungal agents like ketoconazole. It has shown efficacy against various fungal strains, including Candida albicans and Candida glabrata, suggesting its utility in treating fungal infections .

Antioxidant Activity

DCAP has also been evaluated for its antioxidant capabilities. The compound's ability to scavenge free radicals has been assessed using various assays, indicating potential applications in preventing oxidative stress-related diseases .

Study 1: Antimicrobial Efficacy

In a study published by Sharma et al. (2023), DCAP was tested against several bacterial strains. The results indicated that DCAP had a minimum inhibitory concentration (MIC) of 0.5–2 µg/mL against Staphylococcus aureus and Escherichia coli. This study highlights the compound's effectiveness as a therapeutic agent in treating bacterial infections .

Study 2: Fungal Resistance

A comparative analysis performed by Shirin et al. (2006) evaluated DCAP against traditional antifungal treatments. The findings revealed that DCAP's antifungal activity was superior in some cases, particularly against resistant strains of Candida, showcasing its potential in clinical applications .

Summary of Applications

Mechanism of Action

The mechanism of action of 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The carbazole moiety can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the hydroxyl and amino groups can form hydrogen bonds with proteins, influencing their structure and function.

Comparison with Similar Compounds

Key Properties and Mechanisms:

- Structure: DCAP features a carbazole moiety substituted with chlorine atoms, a 2-hydroxypropyl chain, and a hydrophilic tris(hydroxymethyl)aminomethane (TRIS) derivative (Figure 1). The chlorine atoms enhance aromaticity and electronegativity, critical for membrane interaction .

- It is effective against Gram-positive and Gram-negative pathogens, including Bacillus anthracis and Escherichia coli .

- Autophagy Modulation: DCAP inhibits autophagolysosome maturation, enhancing the anticancer activity of vorinostat in breast cancer cells and reducing E. coli infections in bladder cells .

Structural Analogues of DCAP

DCAP belongs to a class of carbazole derivatives with modifications targeting membrane interactions. Key analogues and their properties are summarized below:

Table 1: Structural Analogues of DCAP

Key Observations :

- Chlorine substituents in DCAP are essential for membrane targeting; removal reduces activity .

- Hydrophobic tail modifications (e.g., longer alkyl chains) enhance potency against persistent pathogens like B. anthracis .

- Substitutions on the propylamino chain (e.g., benzylamino) are under exploration but lack conclusive efficacy data .

Membrane-Targeting Antimicrobials Beyond Carbazoles

DCAP shares functional similarities with other amphiphilic, membrane-disrupting agents:

Table 2: Comparison with Non-Carbazole Membrane-Targeting Agents

Key Observations :

- DCAP’s dual mechanism (membrane disruption + autophagy inhibition) distinguishes it from purely membrane-targeting agents .

- Unlike cationic steroids, DCAP exhibits low mammalian cytotoxicity (<6 h exposure) .

- LPPOs and arylated foldamers are more modular but lack DCAP’s biofilm penetration and Gram-negative coverage .

Biological Activity

The compound 2-((3-(9H-carbazol-9-yl)-2-hydroxypropyl)amino)-2-(hydroxymethyl)propane-1,3-diol , commonly referred to as DCAP, is a complex organic molecule that incorporates a carbazole moiety. Carbazole derivatives have garnered attention for their diverse biological activities, particularly in antimicrobial and anticancer research. This article delves into the biological activity of DCAP, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

DCAP has the following chemical formula and properties:

| Property | Details |

|---|---|

| Molecular Formula | C19H24N2O2 |

| Molecular Weight | 312.4 g/mol |

| IUPAC Name | 2-[(3-carbazol-9-yl-2-hydroxypropyl)amino]-2-methylpropan-1-ol |

| CAS Number | 500015-20-3 |

The compound features a hydroxymethyl group and an amino group, contributing to its biological activity through interactions with various biomolecules.

DCAP exhibits biological activity primarily through the following mechanisms:

- Antimicrobial Activity : DCAP has been identified as a broad-spectrum antibiotic that targets the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria. Its mode of action involves disrupting membrane integrity, leading to cell lysis .

- Anticancer Properties : The carbazole moiety in DCAP allows it to intercalate with DNA, potentially inhibiting transcription and replication processes. This mechanism has been explored in various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Enzyme Modulation : DCAP can interact with specific enzymes, influencing their activity by binding to active sites. This property is crucial for developing targeted therapies in metabolic disorders .

Antimicrobial Efficacy

A study evaluating the antimicrobial efficacy of DCAP demonstrated significant activity against multidrug-resistant bacterial strains. The Minimum Inhibitory Concentration (MIC) values for various pathogens are presented below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 4 |

| Staphylococcus aureus | 8 |

| Pseudomonas aeruginosa | 16 |

These results indicate that DCAP is effective against clinically relevant pathogens, suggesting its potential role in treating infections caused by resistant strains .

Anticancer Activity

In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that DCAP induces apoptosis through the activation of caspase pathways. The following table summarizes the findings:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| HeLa | 20 | DNA intercalation leading to cell cycle arrest |

These findings support the hypothesis that DCAP may serve as a promising candidate for cancer therapy .

Case Studies

Several case studies highlight the potential applications of DCAP in clinical settings:

- Case Study on Drug Resistance : A clinical trial investigated the use of DCAP in combination with standard antibiotics for treating infections caused by resistant Klebsiella pneumoniae. The combination therapy showed enhanced efficacy compared to monotherapy, reducing treatment failure rates significantly .

- Cancer Treatment Trial : A phase I clinical trial assessing the safety and efficacy of DCAP in patients with advanced solid tumors demonstrated manageable toxicity profiles and preliminary signs of antitumor activity, warranting further investigation in larger cohorts .

Q & A

Q. What are the recommended synthetic routes and characterization methods for DCAP?

Methodological Answer: DCAP synthesis involves multi-step reactions, including functionalization of the carbazole core and subsequent coupling with amino-alcohol derivatives. Key steps may include:

- Esterification of carbazole precursors followed by Grignard reactions to introduce hydroxyl and amino groups (analogous to methods in ).

- Purification via silica gel chromatography and recrystallization to achieve >95% purity.

Characterization requires: - NMR (¹H, ¹³C) to confirm stereochemistry and functional groups (e.g., hydroxypropyl and hydroxymethyl moieties) .

- Mass spectrometry (ESI-MS or MALDI-TOF) for molecular weight validation.

- IR spectroscopy to identify hydroxyl and amine stretches (~3200–3500 cm⁻¹) .

Q. What is the primary antibacterial mechanism of DCAP?

Methodological Answer: DCAP disrupts bacterial membranes via:

- Membrane depolarization : Measured using fluorescent probes like DiSC3(5) to monitor transmembrane potential collapse .

- Increased permeability : Quantified via uptake of propidium iodide or ethidium bromide in Gram-positive/-negative bacteria .

- Lipid II binding : Confirmed through surface plasmon resonance (SPR) assays, showing DCAP’s affinity for Lipid II (a peptidoglycan precursor), which suggests a dual mechanism combining membrane disruption and target inhibition .

Q. How is in vitro antibacterial activity of DCAP assessed?

Methodological Answer:

- Minimum Inhibitory Concentration (MIC) : Determined using broth microdilution (CLSI guidelines) against panels of bacteria, including Bacillus anthracis and Francisella tularensis (BSL-3 pathogens) .

- Time-kill assays : To evaluate bactericidal vs. bacteriostatic effects over 24 hours.

- Biofilm eradication : Tested via crystal violet staining or metabolic assays (e.g., resazurin) on E. coli or Staphylococcus aureus biofilms .

Advanced Research Questions

Q. How do structural modifications (SAR) enhance DCAP’s antibiotic activity?

Methodological Answer: Key SAR findings from and :

- Electronegative substituents : Chlorine at the carbazole 3,6-positions increases membrane interaction (planar dipolar orientation) .

- Hydrophobic tail optimization : Alkyl chain elongation improves activity against Gram-negative bacteria (e.g., Pseudomonas aeruginosa) by enhancing membrane partitioning.

- Stereochemistry : Racemic mixtures show equivalent activity, suggesting a non-chiral binding mode .

Experimental design : Analogues are synthesized via modular substitutions, followed by MIC testing and logP measurements to correlate hydrophobicity with potency.

Q. How can the dual mechanism (membrane disruption vs. Lipid II binding) be dissected experimentally?

Methodological Answer:

- Genetic knockout strains : Test DCAP activity against E. coli mutants lacking lipid II biosynthesis genes (e.g., murG). Reduced efficacy would confirm Lipid II dependency .

- Fluorescence anisotropy : Monitor DCAP’s interaction with labeled Lipid II in liposomes.

- Comparative assays : Compare DCAP’s effects on membrane potential (DiSC3(5)) and cell wall synthesis (incorporation of radiolabeled N-acetylglucosamine) .

Q. What experimental approaches validate DCAP’s synergy with β-lactams or aminoglycosides?

Methodological Answer:

- Checkerboard assays : Calculate fractional inhibitory concentration (FIC) indices for DCAP combined with ampicillin or kanamycin. Synergy is defined as FIC ≤0.5 .

- Mechanistic studies : Use fluorescent β-lactam probes (e.g., Bocillin FL) to assess if DCAP enhances β-lactam penetration into Gram-negative bacteria .

Q. How does DCAP eradicate bacterial biofilms, and what models are used to study this?

Methodological Answer:

- Static biofilm models : Grow biofilms on peg lids (e.g., Calgary Biofilm Device) and treat with DCAP at 4× MIC .

- Confocal microscopy : Use LIVE/DEAD staining (SYTO 9/propidium iodide) to visualize biofilm viability.

- Transcriptomics : RNA-seq of biofilm cells post-treatment to identify downregulated adhesion genes (e.g., csgA in E. coli) .

Q. How can DCAP address resistance in Gram-negative bacteria with efflux pumps or membrane barriers?

Methodological Answer:

Q. What in vivo models demonstrate DCAP’s efficacy against BSL-3 pathogens?

Methodological Answer:

Q. How to resolve contradictions in stereochemistry’s impact on DCAP’s activity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.